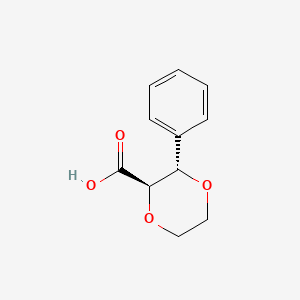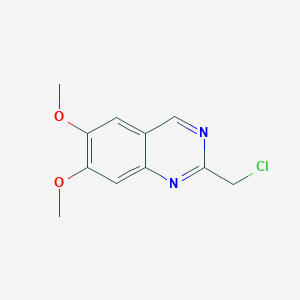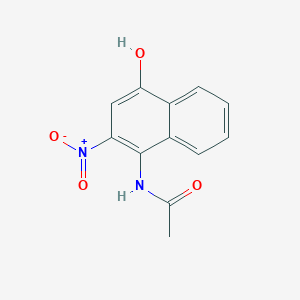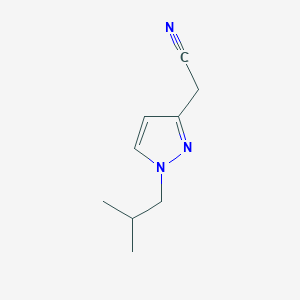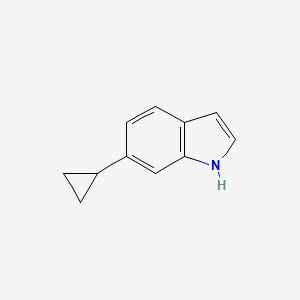
6-Cyclopropyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-1H-indole is a heterocyclic compound that features an indole core with a cyclopropyl group attached to the nitrogen atom. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclopropyl ketone under acidic conditions to form the indole ring . Another method involves the cyclization of an appropriate aniline derivative with a cyclopropyl-substituted carbonyl compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of strong acids like methanesulfonic acid and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyclopropyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted indoles.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-1H-indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase and kinases, leading to anti-inflammatory and anticancer effects . The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .
Comparación Con Compuestos Similares
Indole: The parent compound, known for its wide range of biological activities.
1-Methylindole: Similar structure with a methyl group instead of a cyclopropyl group, used in various synthetic applications.
2-Phenylindole: Contains a phenyl group at the 2-position, known for its anticancer properties.
Uniqueness: 6-Cyclopropyl-1H-indole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the cyclopropyl group may improve the compound’s ability to cross biological membranes, increasing its bioavailability and therapeutic potential .
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
6-cyclopropyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-2-8(1)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H2 |
Clave InChI |
SLKMQWLNAMYXCE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3=C(C=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)
![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)
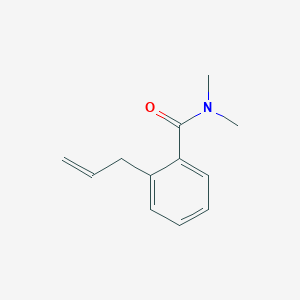
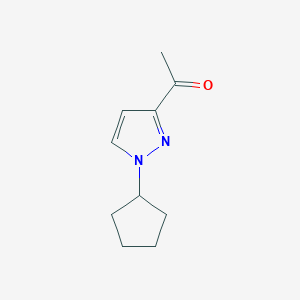
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)
